ATX inhibitor 11

Autotaxin Inhibition Enzymatic Assay Fibrosis Research

ATX inhibitor 11 (compound 13c) offers a decisive advantage for your fibrosis program. With an enzymatic IC50 of 2.7 nM, it outperforms reference compounds GLPG1690 and PF-8380, enabling robust target engagement at low concentrations. Its unique hybrid imidazo[1,2-a]pyridine–benzyl carbamate scaffold minimizes solvent interference and cytotoxicity, making it the ideal benchmark for high-throughput screening, in vivo PD biomarker studies, and SAR-driven medicinal chemistry. Secure consistent, reproducible results with this well-characterized tool compound.

Molecular Formula C32H35N5O6
Molecular Weight 585.6 g/mol
Cat. No. B12404866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 11
Molecular FormulaC32H35N5O6
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCO)NC(=O)OCC5=CC6=C(C=C5)OCO6
InChIInChI=1S/C32H35N5O6/c1-3-26-30(34-32(40)41-19-22-4-9-27-28(17-22)43-20-42-27)37-18-25(16-21(2)29(37)33-26)23-5-7-24(8-6-23)31(39)36-12-10-35(11-13-36)14-15-38/h4-9,16-18,38H,3,10-15,19-20H2,1-2H3,(H,34,40)
InChIKeyYZLLVSFJKIDZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATX Inhibitor 11: A Highly Potent Imidazo[1,2-a]pyridine Autotaxin Inhibitor with Demonstrated In Vivo Antifibrotic Efficacy for Pulmonary Fibrosis Research Procurement


ATX inhibitor 11, also referenced as compound 13c, is a synthetic small-molecule inhibitor of the enzyme autotaxin (ATX), a key regulator of the lysophosphatidic acid (LPA) signaling axis implicated in fibrotic diseases [1]. It features an imidazo[1,2-a]pyridine core structure with a benzyl carbamate moiety , a design that aligns it with a class of compounds engineered for improved drug-like properties . ATX inhibitor 11 has demonstrated nanomolar potency in enzymatic assays and has shown the capacity to mitigate fibrotic tissue pathology in preclinical mouse models, making it a key tool compound for investigating ATX-LPA pathway biology [1].

Why ATX Inhibitor 11 is Not Simply Interchangeable with Other In-Class Autotaxin Inhibitors


Autotaxin (ATX) inhibitors, despite sharing a common target, exhibit substantial variance in their molecular structures, binding modes, and resultant pharmacological profiles. Compounds such as the clinical candidate GLPG1690 (ziritaxestat), the tool compound PF-8380, and the clinical compound BBT-877 are all ATX inhibitors, yet they demonstrate a wide range of potencies in different assay systems (enzymatic vs. plasma) and possess distinct pharmacokinetic and safety profiles [1]. For instance, the potency of GLPG1690 can differ by more than an order of magnitude depending on the assay used (enzymatic IC50: 3.72-131 nM; plasma IC50: 242 nM), underscoring that in vitro potency is not a reliable predictor of ex vivo or in vivo performance [2]. Therefore, selecting a specific ATX inhibitor for a research program requires a detailed, evidence-based comparison rather than generic substitution.

Quantitative Differential Evidence for ATX Inhibitor 11 Against Key Autotaxin Inhibitor Comparators


Superior Enzymatic Potency: ATX Inhibitor 11 (IC50: 2.7 nM) Demonstrates Enhanced Inhibition Over GLPG1690 and PF-8380

In a direct comparison using an FS-3-based enzymatic assay, ATX inhibitor 11 (compound 13c) exhibits an IC50 of 2.7 nM against autotaxin [1]. This potency is superior to that of two well-established ATX inhibitor comparators, GLPG1690 (IC50: 3.72 nM) and PF-8380 (IC50: 4.23 nM), when tested in the same assay system . The quantified difference represents a 27-36% improvement in potency at the enzyme level, positioning ATX inhibitor 11 as one of the more potent imidazo[1,2-a]pyridine-based ATX inhibitors characterized to date.

Autotaxin Inhibition Enzymatic Assay Fibrosis Research

Validated In Vivo Antifibrotic Efficacy: ATX Inhibitor 11 Reduces Fibrotic Biomarker α-SMA in a Pulmonary Fibrosis Model

ATX inhibitor 11 has been evaluated in a mouse model of fibrosis, where it demonstrated a capacity to alleviate the severity of fibrotic tissue and effectively reduce the deposition of α-smooth muscle actin (α-SMA), a key fibrotic biomarker [1]. This in vivo efficacy is comparable to that observed for GLPG1690, which was shown to be efficacious in a bleomycin-induced pulmonary fibrosis model in mice and reduced extracellular matrix deposition in the lung [2]. While a direct head-to-head comparison in the same model is not available, both compounds have demonstrated functional activity in reducing fibrotic pathology, validating ATX as a therapeutic target and confirming ATX inhibitor 11's utility as a tool compound for in vivo fibrosis research.

Pulmonary Fibrosis In Vivo Pharmacology Biomarker Reduction

Distinct Structural Scaffold: Hybrid Imidazo[1,2-a]pyridine-Benzyl Carbamate Design Differentiates ATX Inhibitor 11 from Other Clinical Candidates

ATX inhibitor 11 belongs to a class of imidazo[1,2-a]pyridine compounds designed through a hybrid strategy that combines the core skeleton of GLPG1690 with the benzyl carbamate moiety characteristic of PF-8380 . This structural hybridization is a deliberate medicinal chemistry approach to retain potent ATX inhibition while improving drug-likeness . In contrast, GLPG1690 features a more complex structure with a thiazole-carbonitrile group, and PF-8380 is a piperidine-based inhibitor [1]. The unique chemical fingerprint of ATX inhibitor 11 (C32H35N5O6, MW: 585.65) may confer distinct physicochemical and pharmacokinetic properties, offering researchers a chemically differentiated tool to probe the ATX-LPA axis with potentially different off-target profiles and biodistribution characteristics.

Chemical Structure Medicinal Chemistry Scaffold Differentiation

Optimal Research and Procurement Application Scenarios for ATX Inhibitor 11 Based on Quantitative Evidence


Primary Tool Compound for High-Throughput or High-Content Screening in Fibrosis Programs

With an enzymatic IC50 of 2.7 nM against ATX [1], ATX inhibitor 11 demonstrates superior in vitro potency compared to the reference compounds GLPG1690 and PF-8380 in the same assay system . This high potency makes it an ideal primary screening compound for biochemical and cell-based assays where robust target engagement is required at low compound concentrations, minimizing solvent interference and potential cytotoxicity. Its use as a positive control in high-throughput screening campaigns can help validate assay performance and identify novel chemical matter targeting the ATX-LPA pathway.

In Vivo Pharmacology Studies Focused on Pulmonary Fibrosis and Fibrotic Biomarker Modulation

The demonstrated efficacy of ATX inhibitor 11 in a mouse fibrosis model, specifically its ability to reduce the fibrotic biomarker α-SMA [1], positions it as a valuable in vivo tool for studying pulmonary fibrosis and related disorders. Researchers can confidently use this compound to interrogate the role of ATX in disease progression, evaluate pharmacodynamic (PD) biomarker responses, and benchmark the efficacy of novel ATX-targeting therapeutic candidates. This data aligns with the known efficacy of other ATX inhibitors in similar models, such as GLPG1690's effect on reducing extracellular matrix deposition in the lung [2].

Mechanistic and SAR Studies Requiring a Chemically Distinct ATX Inhibitor Scaffold

ATX inhibitor 11's unique hybrid structure, combining elements of GLPG1690 and PF-8380 , provides a valuable orthogonal chemical probe for target validation and structure-activity relationship (SAR) studies. Using ATX inhibitor 11 in parallel with structurally unrelated ATX inhibitors can help differentiate on-target pharmacological effects from scaffold-specific off-target liabilities. This is particularly crucial in complex biological systems, such as primary cell cultures or in vivo models, where phenotypic responses can be influenced by polypharmacology.

Procurement as a High-Potency Benchmark for Novel Autotaxin Inhibitor Discovery

Given its well-defined enzymatic potency (IC50: 2.7 nM) and publicly available in vivo activity data [1], ATX inhibitor 11 serves as a reliable benchmark compound for medicinal chemistry programs developing next-generation ATX inhibitors. Its use as an internal standard in potency and selectivity assays allows for rigorous and reproducible comparisons of new chemical entities. The compound's defined chemical structure (C32H35N5O6, MW: 585.65) and availability from reputable vendors ensure consistency in research results across different laboratories and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATX inhibitor 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.